Desmethyl Ranolazine-d5
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Overview
Description
Desmethyl Ranolazine-d5 is a biochemical used for proteomics research . It has a molecular formula of C23H26D5N3O4 and a molecular weight of 418.54 .
Molecular Structure Analysis
The IUPAC name of this compound is N-(2,6-dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide . The structure includes a piperazine ring, which is a key component of many pharmaceuticals .Physical And Chemical Properties Analysis
This compound has a molecular weight of 418.54 and a molecular formula of C23H26D5N3O4 . Further physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Metabolite Analysis and Pharmacokinetics A study developed an enantioselective bioanalytical method using dispersive liquid-liquid microextraction (DLLME) and LC-MS/MS for the chiral analysis of ranolazine and its metabolite, Desmethyl Ranolazine (Simões, R. A., Barth, T., & Bonato, P. S., 2013). This method allowed for the detailed analysis of Desmethyl Ranolazine in microsomal media, providing a foundation for further pharmacokinetic studies and understanding the metabolism of ranolazine (Simões, R. A., Barth, T., & Bonato, P. S., 2013).
Cardioprotective Effects Research on ranolazine has shown that it reduces Ca2+ overload and oxidative stress, improving mitochondrial integrity to protect against ischemia-reperfusion injury in isolated hearts. These findings suggest that Desmethyl Ranolazine-d5, as a metabolite, could play a role in these cardioprotective mechanisms, potentially offering new avenues for the treatment of heart conditions beyond angina (Aldakkak, M., Camara, A. K., Heisner, J. S., Yang, M., & Stowe, D. F., 2011) (Aldakkak, M. et al., 2011).
Mechanistic Insights and Potential Therapeutic Applications The antiarrhythmic properties of ranolazine, demonstrated through its ability to inhibit late sodium current and potentially reduce ventricular tachycardia and fibrillation, suggest that this compound could be involved in similar therapeutic mechanisms. This highlights the potential for exploring this compound in the context of arrhythmia treatment and its underlying electrophysiological effects (Gupta, T., Khera, S., Kolte, D., Aronow, W. S., & Iwai, S., 2015) (Gupta, T. et al., 2015).
Mechanism of Action
Target of Action
Desmethyl Ranolazine-d5, a derivative of Ranolazine, primarily targets the cardiac late sodium current (INa) in heart muscle cells . This current plays a significant role in the electrolyte balance within the myocardium .
Mode of Action
this compound interacts with its target by inhibiting the late phase of the inward sodium current (INa) in heart muscle cells . This inhibition leads to a reduction in intracellular calcium levels , which can relieve symptoms of certain cardiovascular conditions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium-calcium exchange process in the myocardium . By inhibiting the late phase of the inward sodium current (INa), this compound reduces intracellular calcium overload . This modulation of metabolism during myocardial ischemia activates pyruvate dehydrogenase activity to promote glucose oxidation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of intracellular calcium overload in heart muscle cells . This can lead to relief from symptoms of certain cardiovascular conditions . In addition, it has been suggested that this compound may have anti-ischemic effects, improving myocardial perfusion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that various environmental factors can influence gene expression and subsequent health outcomes
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-17-6-5-7-18(2)23(17)24-22(29)15-26-12-10-25(11-13-26)14-19(27)16-30-21-9-4-3-8-20(21)28/h3-9,19,27-28H,10-16H2,1-2H3,(H,24,29)/i14D2,16D2,19D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTKNELUBGGUKI-HLKXKAATSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1O)O)N2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747555 |
Source
|
Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)(~2~H_5_)propyl]piperazin-1-yl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1329834-18-5 |
Source
|
Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)(~2~H_5_)propyl]piperazin-1-yl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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